molecular formula C11H11NO B081954 5-Methoxynaphthalen-2-amine CAS No. 13772-94-6

5-Methoxynaphthalen-2-amine

Cat. No.: B081954
CAS No.: 13772-94-6
M. Wt: 173.21 g/mol
InChI Key: UNGLBCFJUFFUSY-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-2-amine is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 5 and an amine (-NH₂) group at position 2. Structurally, it consists of a fused bicyclic aromatic system with substitutions influencing its electronic and steric properties. While direct data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate polarity due to the methoxy and amine groups, which may enhance solubility in polar solvents compared to unsubstituted naphthalene derivatives .

The compound’s synthesis likely involves regioselective functionalization strategies similar to those observed in related methoxynaphthalene amines, such as nucleophilic substitution or palladium-catalyzed coupling reactions . Its structural framework is relevant in medicinal chemistry, as evidenced by analogs like naproxen derivatives (e.g., 6-methoxynaphthalen-2-yl compounds) and heterocyclic hybrids (e.g., thiazole- or oxazole-containing naphthalenes) .

Properties

CAS No.

13772-94-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3

InChI Key

UNGLBCFJUFFUSY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC(=C2)N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)N

Synonyms

2-Naphthalenamine,5-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Compound Methoxy Position Key Feature Reference
5-Methoxynaphthalen-2-amine 5 Amine at position 2; potential CNS applications*
6-Methoxynaphthalen-2-yl Propanamide 6 Anti-inflammatory (naproxen analog)

*Inferred from structural analogs in .

Heterocyclic Derivatives: Oxazole vs. Thiazole Hybrids

Incorporating heterocycles modifies electronic properties and binding affinity:

  • N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) : Features an oxazole ring fused to naphthalene. The oxazole’s electron-withdrawing nature may enhance metabolic stability compared to pure amine derivatives. Synthesized via LHMDS-mediated reactions in THF .
  • 5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine : Contains a thiazole ring, which introduces sulfur-based resonance effects. This compound (C₁₄H₁₂N₂OS, 256.32 g/mol) demonstrates the role of sulfur in modulating pharmacokinetics .

Table 2: Heterocyclic Hybrid Comparison

Compound Heterocycle Molecular Formula Key Application Reference
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine Oxazole C₁₄H₁₂N₂O Enzyme inhibition studies
5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine Thiazole C₁₄H₁₂N₂OS Research chemical

Substituent Variations: Methoxy vs. Methyl vs. Chloro

Substituent identity influences electronic and steric properties:

  • 5-Methyl-2-(naphthalen-1-yl)aniline : A methyl group at position 5 (C₁₇H₁₅N, 233.31 g/mol) introduces steric bulk, possibly reducing reactivity compared to methoxy analogs .
  • (5-Chlorothiophen-2-ylmethyl)-methyl-amine : Chlorine’s electronegativity enhances polarity, impacting solubility and binding interactions .

Table 3: Substituent Effects

Compound Substituent Molecular Weight (g/mol) Key Property Reference
This compound -OCH₃ ~215* Enhanced resonance effects
5-Methyl-2-(naphthalen-1-yl)aniline -CH₃ 233.31 Steric hindrance
(5-Chlorothiophen-2-ylmethyl)-methyl-amine -Cl Not reported Increased polarity

*Estimated based on molecular formula.

Pharmacological Derivatives: Hydrochloride Salts and Amides

  • (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride: The hydrochloride salt improves water solubility, a critical factor for drug formulation.
  • N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide : This naproxen-derived amide (synthesized via DCC coupling) highlights how methoxynaphthalene amines serve as intermediates in prodrug development .

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